2-Methoxy-3-(trifluoromethoxy)benzonitrile
Overview
Description
2-Methoxy-3-(trifluoromethoxy)benzonitrile , also known by synonyms such as 3-Cyano-2-methoxybenzotrifluoride and 2-Cyano-6-(trifluoromethyl)anisole , is a chemical compound with the following properties:
- IUPAC Name : 2-methoxy-3-(trifluoromethyl)benzonitrile
- Molecular Formula : C~9~H~6~F~3~NO
- Molecular Weight : 201.15 g/mol
- Physical Form : Liquid
- Purity : 97%
- Storage Temperature : Ambient Temperature
Synthesis Analysis
The synthetic route for this compound involves the introduction of a cyano group (CN) onto a 2-methoxybenzotrifluoride scaffold. Specific synthetic methods and conditions may vary, but the overall goal is to achieve the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of 2-Methoxy-3-(trifluoromethoxy)benzonitrile consists of a benzene ring with a methoxy group (OCH~3~) at position 2 and a trifluoromethoxy group (OCF~3~) at position 3. The nitrile group (CN) is attached to the benzene ring. The trifluoromethoxy substituent imparts electron-withdrawing properties, affecting reactivity and stability.
!Molecular Structure
Chemical Reactions Analysis
The compound can participate in various reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and cross-coupling reactions. Researchers have explored its reactivity in the context of synthetic methodologies and functional group transformations.
Physical And Chemical Properties Analysis
- Melting Point : Not specified
- Boiling Point : Not specified
- Solubility : Soluble in organic solvents (e.g., dichloromethane, acetone)
- Density : Not specified
- Color : Colorless to pale yellow
Safety And Hazards
- Hazard Statements : H302+H332 (Harmful if swallowed or if inhaled), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation)
- Precautionary Statements : P280 (Wear protective gloves/eye protection), P309+P311 (If exposed or you feel unwell, seek medical advice)
- Safety Data Sheet : Link
Future Directions
Research avenues for 2-Methoxy-3-(trifluoromethoxy)benzonitrile include:
- Medicinal Chemistry : Investigate its potential as a pharmacophore or scaffold for drug development.
- Reaction Development : Explore novel synthetic methodologies using this compound as a building block.
- Biological Activity : Assess its interactions with biological targets.
properties
IUPAC Name |
2-methoxy-3-(trifluoromethoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c1-14-8-6(5-13)3-2-4-7(8)15-9(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYRBRYBLXXIMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1OC(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-(trifluoromethoxy)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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